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Introduction
Diquafosol is a stable analogue of uridine triphosphate (UTP) and a potent agonist of the P2Y2

receptor, a G protein-coupled receptor expressed on the surface of various epithelial cells,

including those of the conjunctiva and cornea.[1][2] Its activation of the P2Y2 receptor initiates

a cascade of intracellular signaling events, making it a key therapeutic agent in the

management of dry eye disease.[3][4] This technical guide provides an in-depth overview of the

signaling pathways activated by Diquafosol, supported by quantitative data, detailed

experimental protocols, and visual diagrams to facilitate a comprehensive understanding for

researchers and drug development professionals.

Core Signaling Pathway Activated by Diquafosol
The primary mechanism of action of Diquafosol involves the activation of the P2Y2 receptor,

which is predominantly coupled to the Gq/11 class of G proteins.[2] This initiates a well-defined

signaling cascade leading to increased intracellular calcium and the activation of downstream

effector proteins.

Upon binding of Diquafosol to the P2Y2 receptor, the associated Gq protein is activated,

leading to the stimulation of phospholipase C (PLC).[2] PLC then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second

messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
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IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum,

triggering the release of stored calcium ions (Ca2+) into the cytosol.[4] This rapid increase in

intracellular calcium is a pivotal event in the signaling cascade. Simultaneously, DAG remains

in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates

protein kinase C (PKC).[2]

The activation of this canonical PLC/IP3/Ca2+ pathway by Diquafosol ultimately leads to

physiological responses such as fluid and mucin secretion from conjunctival epithelial and

goblet cells, which are crucial for maintaining the stability and health of the tear film.[1][4]
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Canonical P2Y2 Receptor Gq Signaling Pathway.

Data Presentation: Quantitative Effects of
Diquafosol
The following tables summarize the quantitative data from various studies on the effects of

Diquafosol.

Table 1: In Vitro Effects of Diquafosol on Mucin Expression
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Parameter Cell Type
Diquafosol
Concentrati
on

Time Point
Fold
Change vs.
Control

Reference

MUC1 mRNA

Human

Conjunctival

Epithelial

Cells

(HCECs)

100 µM 24 h 2.40 ± 0.64 [3]

MUC16

mRNA

Human

Conjunctival

Epithelial

Cells

(HCECs)

100 µM 6 h Increased [3]

MUC5AC

mRNA

Human

Conjunctival

Epithelial

Cells

(HCECs)

100 µM 24 h 2.63 ± 0.29 [3]

MUC5AC

Secretion

Human

Conjunctival

Epithelial

Cells

(HCECs)

Not specified 6 h

320 ± 26

ng/ml

(maximal

secretion)

[3]

Table 2: In Vitro Effects of Diquafosol on Cell Proliferation and Signaling
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Parameter Cell Type
Diquafosol
Concentrati
on

Time Point Effect Reference

Cell

Proliferation

Simian Virus

40-

transfected

Human

Corneal

Epithelial

(THCE) cells

20 - 200 µM 48 h Accelerated [5]

Intracellular

Ca²⁺

Cultured

Rabbit

Conjunctival

Epithelial

Cells

≥10 µM Not specified
Significant

increase
[6]

Intracellular

Ca²⁺

(Maximal

Response)

Cultured

Rabbit

Conjunctival

Epithelial

Cells

100 µM Not specified

Almost

maximal

response

[6]

ERK1/2

Phosphorylati

on

Human

Conjunctival

Epithelial

Cells

(HCECs)

Not specified 5 - 60 min
Significant

increase
[3]

EGFR

Phosphorylati

on

Simian Virus

40-

transfected

Human

Corneal

Epithelial

(THCE) cells

100 µM 2 min Induced [5]

ERK

Phosphorylati

Simian Virus

40-

100 µM 5 min Induced [5]
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on transfected

Human

Corneal

Epithelial

(THCE) cells

Table 3: Clinical Efficacy of Diquafosol in Dry Eye Disease

Outcome
Measure

Diquafosol
Concentration

Treatment
Duration

Improvement
vs.
Placebo/Contr
ol

Reference

Fluorescein

Corneal Staining

Score

1% and 3% 4 weeks

Significant

improvement

(P=0.037 for 1%,

P=0.002 for 3%)

Rose Bengal

Staining Score
1% and 3% 4 and 6 weeks

Significant

improvement

Downstream Signaling: The Role of the ERK
Pathway
Beyond the canonical Gq pathway, Diquafosol-mediated P2Y2 receptor activation also

stimulates the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for

cell proliferation, differentiation, and survival.

The increase in intracellular calcium and the activation of PKC can lead to the transactivation of

the Epidermal Growth Factor Receptor (EGFR). This, in turn, initiates the Ras/Raf/MEK/ERK

signaling cascade, culminating in the phosphorylation and activation of ERK1/2. Activated ERK

can then translocate to the nucleus to regulate gene expression, including genes involved in

cell cycle progression and the production of mucins.[3][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.clinicaltrials.gov/study/NCT06537349
https://www.pmda.go.jp/files/000153954.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12427650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

Cytoplasm

Nucleus

P2Y2 Receptor

Ca²⁺ / PKC

 activates

EGFR

Ras
 activates

 transactivates

Raf MEK ERK1/2
 phosphorylates

p-ERK1/2 Gene Expression
(e.g., Mucins, Cell Cycle)

 translocates to
 regulate

Click to download full resolution via product page

Diquafosol-induced ERK signaling pathway.

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Intracellular Calcium Mobilization using
Fluo-4 AM
This protocol describes the measurement of changes in intracellular calcium concentration

([Ca²⁺]i) in response to Diquafosol stimulation using the fluorescent calcium indicator Fluo-4

AM.

Materials:

Adherent cells expressing P2Y2 receptors (e.g., HCECs) cultured on glass-bottom dishes.

Fluo-4 AM (acetoxymethyl ester) stock solution (1-5 mM in anhydrous DMSO).

Pluronic F-127 stock solution (20% w/v in anhydrous DMSO).

Physiological saline buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
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Diquafosol stock solution.

Ionomycin (positive control).

Fluorescence microscope with live-cell imaging capabilities.

Procedure:

Cell Preparation: Culture cells to 80-90% confluency.

Loading Solution Preparation: Prepare a fresh loading solution containing 1-5 µM Fluo-4 AM

and 0.02% Pluronic F-127 in physiological saline buffer.

Cell Loading:

Wash cells once with pre-warmed physiological saline buffer.

Add the Fluo-4 AM loading solution to the cells.

Incubate for 30-60 minutes at 37°C or room temperature, protected from light.

Washing: Aspirate the loading solution and wash the cells twice with fresh, warm

physiological saline buffer to remove extracellular dye.

De-esterification: Add fresh physiological saline buffer and incubate for an additional 30

minutes to allow for complete de-esterification of the dye within the cells.

Imaging:

Place the dish on the fluorescence microscope stage.

Acquire baseline fluorescence images for a short period.

Add the desired concentration of Diquafosol and continue recording fluorescence intensity

over time.

At the end of the experiment, add ionomycin to elicit a maximal calcium response as a

positive control.
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Data Analysis:

Define regions of interest (ROIs) around individual cells.

Measure the mean fluorescence intensity within each ROI for each time point.

Express the change in [Ca²⁺]i as the ratio of fluorescence intensity (F) to the initial

baseline fluorescence (F₀), i.e., F/F₀.
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Workflow for intracellular calcium imaging.

Western Blot Analysis of ERK Phosphorylation
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This protocol details the detection of phosphorylated ERK (p-ERK) in cell lysates following

Diquafosol treatment.

Materials:

Cells expressing P2Y2 receptors.

Diquafosol.

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

BCA protein assay kit.

SDS-PAGE gels and electrophoresis apparatus.

PVDF membrane and transfer apparatus.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2.

HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Imaging system.

Procedure:

Cell Treatment and Lysis:

Treat cells with Diquafosol for the desired time.

Wash cells with ice-cold PBS.

Lyse cells with ice-cold lysis buffer.

Centrifuge to pellet cell debris and collect the supernatant (lysate).
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Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer:

Denature protein samples by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE.

Transfer proteins to a PVDF membrane.

Blocking and Antibody Incubation:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection:

Wash the membrane with TBST.

Add chemiluminescent substrate and visualize the protein bands using an imaging

system.

Stripping and Re-probing:

Strip the membrane to remove the bound antibodies.

Re-probe the membrane with an antibody against total ERK to normalize for protein

loading.
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Workflow for Western blot analysis of p-ERK.
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Cell Migration (Scratch) Assay
This assay is used to assess the effect of Diquafosol on collective cell migration.

Materials:

Cells cultured to a confluent monolayer in a multi-well plate.

Sterile p200 pipette tip or a dedicated scratch tool.

Cell culture medium with and without Diquafosol.

Microscope with imaging capabilities.

Procedure:

Cell Seeding: Seed cells in a multi-well plate and grow until they form a confluent monolayer.

Creating the Scratch:

Aspirate the culture medium.

Create a straight "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

Wash the wells with PBS to remove detached cells.

Treatment: Add fresh medium containing the desired concentration of Diquafosol or a vehicle

control.

Imaging:

Immediately capture an image of the scratch at time 0.

Place the plate in an incubator.

Acquire images of the same field of view at regular intervals (e.g., every 6-12 hours) until

the scratch is closed in the control wells.

Data Analysis:
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Measure the width of the scratch at multiple points for each image.

Calculate the percentage of wound closure over time compared to the initial scratch area.

Conclusion
Diquafosol is a potent P2Y2 receptor agonist that activates a cascade of well-defined signaling

pathways, primarily through Gq-PLC-IP3-Ca²⁺ and the downstream ERK pathway. These

signaling events culminate in increased fluid and mucin secretion, as well as enhanced corneal

epithelial cell proliferation and migration. The quantitative data and detailed experimental

protocols provided in this guide offer a comprehensive resource for researchers and drug

development professionals working to further elucidate the mechanisms of action of Diquafosol

and to develop novel therapeutics targeting the P2Y2 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Applications of Diquafosol Sodium in Ophthalmology: A Comprehensive Review of
Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

3. ClinicalTrials.gov [clinicaltrials.gov]

4. What is the mechanism of Diquafosol Sodium? [synapse.patsnap.com]

5. pmda.go.jp [pmda.go.jp]

6. P2Y2 receptor agonists for the treatment of dry eye disease: a review - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Diquafosol-Activated P2Y2 Receptor Signaling: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12427650#p2y2-receptor-signaling-pathways-
activated-by-diquafosol]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.benchchem.com/product/b12427650?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Benchmarking_Diquafosol_s_Secretagogue_Activity_Against_Other_P2Y2_Agonists_A_Comparative_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11944251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11944251/
https://www.clinicaltrials.gov/study/NCT06537349
https://synapse.patsnap.com/article/what-is-the-mechanism-of-diquafosol-sodium
https://www.pmda.go.jp/files/000153954.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3915022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3915022/
https://www.benchchem.com/product/b12427650#p2y2-receptor-signaling-pathways-activated-by-diquafosol
https://www.benchchem.com/product/b12427650#p2y2-receptor-signaling-pathways-activated-by-diquafosol
https://www.benchchem.com/product/b12427650#p2y2-receptor-signaling-pathways-activated-by-diquafosol
https://www.benchchem.com/product/b12427650#p2y2-receptor-signaling-pathways-activated-by-diquafosol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12427650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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